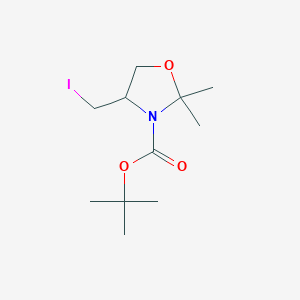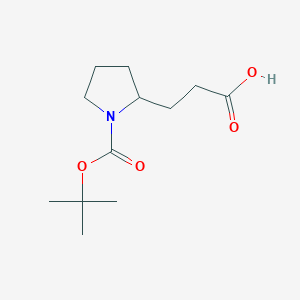
3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
Descripción general
Descripción
“3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid” is a compound with the molecular formula C12H21NO4 . It is also known by other names such as “1-Boc-2-pyrrolidinepropanoic acid” and “2-(2-Carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” among others .
Synthesis Analysis
A novel synthetic method for the preparation of a key intermediate of this compound has been investigated through the asymmetric transfer hydrogenation of a pyrroline derivative . This provides an efficient and practical route to a novel glucokinase activator .Molecular Structure Analysis
The compound has a molecular weight of 243.30 g/mol . The InChI code is "1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)" . The canonical SMILES representation is "CC©©OC(=O)N1CCCC1CCC(=O)O" .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 66.8 Ų and a XLogP3-AA value of 1.5 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound also has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
1. Divergent Synthesis Applications
The compound has been used in divergent and solvent-dependent reactions for the synthesis of various compounds. In a study by Rossi et al. (2007), the compound participated in reactions with β,β,β and α,β-substituted enamines, leading to the synthesis of 5,6-dihydro-4H-pyridazines and other derivatives. These reactions were found to proceed through different mechanisms, including stereospecific [4+2] cycloaddition, simple addition, and domino addition/cyclization pathways (Rossi et al., 2007).
2. Catalytic Asymmetric Acylation
In the field of asymmetric acylation, a derivative of this compound, Tert-Butoxycarbonyl-L-proline, was used in the catalytic asymmetric acylation of alcohols. This study by Terakado & Oriyama (2006) demonstrated the compound's utility in chiral synthesis, particularly in producing compounds with specific stereochemistry (Terakado & Oriyama, 2006).
3. Synthesis of Antimicrobial Compounds
A study by Pund et al. (2020) showcased the synthesis of new compounds from a starting material closely related to 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid. These synthesized compounds exhibited strong antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Pund et al., 2020).
4. Neuroexcitant Analog Synthesis
In neurochemical research, the compound was used in the synthesis of neuroexcitant analogs. A study by Pajouhesh et al. (2000) describes the synthesis of both enantiomers of a neuroexcitant compound, utilizing a derivative of this compound as a key intermediate (Pajouhesh et al., 2000).
5. Structural Studies in Crystallography
Yuan et al. (2010) conducted a study focusing on the crystal structure of a related compound. The research provided insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in various applications (Yuan et al., 2010).
Propiedades
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVFXLPVTWCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1371167.png)
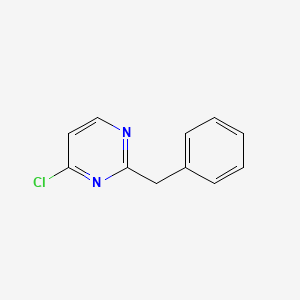

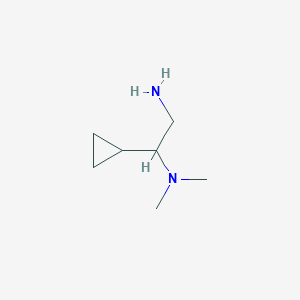
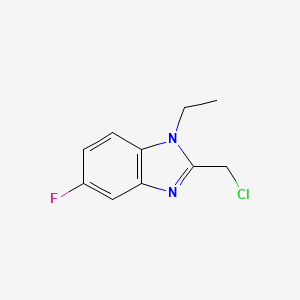
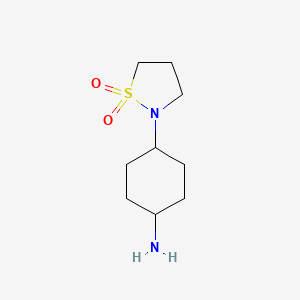
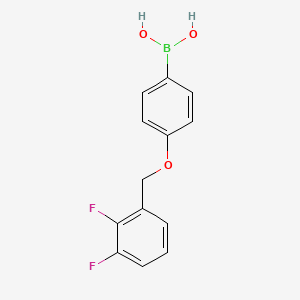
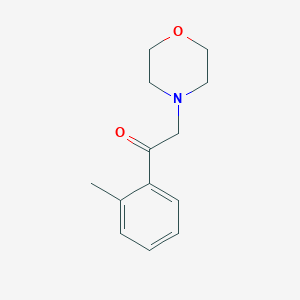
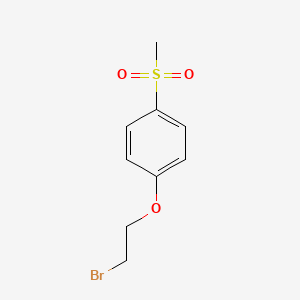
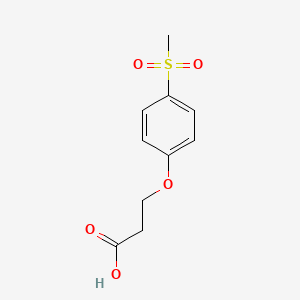
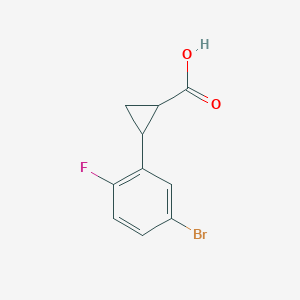
amine hydrochloride](/img/structure/B1371186.png)
![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)
